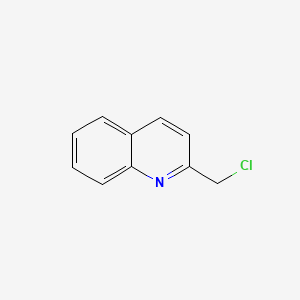

2-(Chloromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEAEWMDOSXKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195932 | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-41-7 | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4377-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloromethyl Quinoline and Its Precursors

Direct Synthesis Approaches

Direct approaches to 2-(chloromethyl)quinoline primarily involve the introduction of a chloromethyl group onto a pre-existing quinoline (B57606) ring system. This is often achieved through electrophilic aromatic substitution reactions.

Chloromethylation Reactions of Quinoline Systems

Chloromethylation is a classic method for installing a -CH₂Cl group onto an aromatic ring. The most common method is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride, often in the presence of a catalyst.

The reaction of a quinoline derivative with formaldehyde and hydrochloric acid can lead to the introduction of a chloromethyl group. A notable example is the chloromethylation of 2-methyl-8-hydroxyquinoline. In this procedure, the quinoline substrate is dissolved in concentrated hydrochloric acid, to which an aqueous solution of formaldehyde is added. The reaction is facilitated by bubbling hydrogen chloride gas through the mixture at a reduced temperature (0-5°C) for several hours. This method results in the formation of 2-methyl-5-chloromethyl-8-hydroxyquinoline in a significant yield. google.com The acidic conditions activate the formaldehyde for electrophilic attack on the electron-rich quinoline ring.

Table 1: Chloromethylation of 2-Methyl-8-hydroxyquinoline

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Methyl-8-hydroxyquinoline | Concentrated HCl, 36% Formaldehyde, HCl (gas) | 0-5°C, 3 hours | 2-Methyl-5-chloromethyl-8-hydroxyquinoline | 65% google.com |

The efficiency of chloromethylation reactions can be enhanced by the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). This reaction, known as the Blanc chloromethylation, is a versatile method for producing chloromethylated aromatic compounds. The mechanism involves the coordination of the Lewis acid to the oxygen atom of formaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the aromatic π-electrons of the quinoline ring. Following the electrophilic attack and subsequent re-aromatization, the resulting hydroxymethyl intermediate is converted to the final chloromethyl product under the reaction conditions. While this is a general mechanism for aromatic systems, specific applications to the quinoline parent molecule require careful selection of conditions to control regioselectivity and avoid side reactions.

Novel Condensation Reactions for this compound Formation

Detailed research findings on the direct synthesis of this compound through novel condensation reactions are not extensively available in the surveyed literature. Condensation reactions such as the Friedländer or Knoevenagel syntheses are typically employed to construct the quinoline ring system itself rather than to functionalize a pre-existing quinoline with a chloromethyl group. alfa-chemistry.comwikipedia.org

Synthesis from Quinoline-3-Carbaldehyde Derivatives

An alternative strategy for synthesizing quinoline derivatives involves the chemical modification of precursors that already contain the quinoline core. One such precursor is 2-chloroquinoline-3-carbaldehyde.

Reduction of 2-Chloroquinoline-3-carbaldehyde to (2-Chloroquinolin-3-yl)methanol

The aldehyde functional group in 2-chloroquinoline-3-carbaldehyde can be selectively reduced to a primary alcohol, yielding (2-chloroquinolin-3-yl)methanol. This transformation is a standard and high-yielding procedure in organic synthesis. The reduction is commonly achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent like methanol at room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide by the solvent yields the desired alcohol. This method is effective for converting 2-chloroquinoline-3-carbaldehydes into their corresponding alcohol derivatives, which can then be used in further synthetic steps. rsc.org The reduction of a similar compound, tetrazolo[1,5-a]quinoline-4-carbaldehyde, to its corresponding methanol derivative is also successfully achieved using sodium borohydride in methanol, demonstrating the utility of this reagent for related quinoline systems. alfa-chemistry.com

Table 2: Reduction of 2-Chloroquinoline-3-carbaldehyde

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | (2-Chloroquinolin-3-yl)methanol rsc.org |

Chlorination of (2-Chloroquinolin-3-yl)methanol with Thionyl Chloride

The conversion of hydroxymethyl groups on the quinoline scaffold to chloromethyl groups is a common and effective transformation. The use of thionyl chloride (SOCl₂) is a standard method for this chlorination process. The reaction involves the treatment of a precursor alcohol, such as (2-Chloroquinolin-3-yl)methanol, with thionyl chloride, often in a suitable solvent.

The general mechanism proceeds through the formation of a chlorosulfite intermediate from the alcohol and thionyl chloride. This intermediate then undergoes nucleophilic attack by the chloride ion. In the presence of a base like pyridine (B92270), the mechanism typically follows an Sₙ2 pathway, leading to an inversion of configuration. The reaction produces gaseous byproducts, sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture. One documented procedure involves the condensation of a quinoline derivative with hydroxylamine hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield the corresponding chloro-derivative nih.gov. Acetanilides can also be converted to 2-chloroquinoline-3-carbaldehydes using a Vilsmeier reagent, which can be generated from DMF and thionyl chloride rsc.org.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the presence or absence of a catalyst or base.

For the chlorination of quinoline methanol derivatives with thionyl chloride, solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often employed. The temperature is another critical factor; reactions are often run at reduced temperatures to control the exothermic nature of the reaction and then gently heated to ensure completion. The addition of a base, such as pyridine, can be used to neutralize the HCl generated during the reaction.

Systematic optimization might involve screening various catalysts and bases. For instance, in related quinoline syntheses, different catalysts and conditions have been explored to improve outcomes. Studies have shown that the choice of catalyst, such as switching from one palladium source to another, can significantly impact the yield of the desired product nih.gov. Similarly, adjustments in the base and solvent system in other quinoline syntheses have been shown to be critical for achieving desired results researchgate.net. These principles of methodical optimization of catalysts, solvents, and temperature are directly applicable to enhancing the efficiency of the chlorination of (2-chloroquinolin-3-yl)methanol.

Table 1: Optimization Parameters for Quinoline Synthesis

| Parameter | Variation | Purpose | Reference |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₂Cl₂ | To find the most efficient catalyst for C-C bond formation. | nih.gov |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | To optimize the base for coupling reactions. | nih.gov |

| Solvent | Dioxane, Toluene, DMF | To determine the optimal reaction medium. | nih.gov |

| Temperature | Room Temp to 120 °C | To find the ideal temperature for yield and reaction time. | researchgate.net |

Multistep Synthetic Strategies Involving Halomethylquinolines

The construction of more complex quinoline derivatives often requires multistep synthetic sequences where halomethylquinolines serve as versatile building blocks.

Synthesis of Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate

The synthesis of di-halomethylated quinolines, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, provides a platform for diverse subsequent functionalization. A reported synthesis for this compound involves the radical bromination of a precursor molecule. Specifically, the reaction proceeds by treating the starting material with N-Bromosuccinimide (NBS). This reaction successfully yields the target compound, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, in a good yield of 81% rsc.org. This di-halogenated building block is particularly useful for further reactions, such as the Arbuzov or Horner-Wadsworth-Emmons reactions, to introduce new carbon-carbon bonds at the 2- and 4-positions rsc.org.

Advanced Friedländer Synthesis Applications

The Friedländer synthesis is a classical and highly versatile method for constructing the quinoline ring system. pharmaguideline.comalfa-chemistry.comorganicreactions.orgwikipedia.orgjk-sci.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base alfa-chemistry.comorganicreactions.orgjk-sci.com.

This method can be adapted to produce chloromethylated quinolines by using appropriately substituted precursors. For instance, if one of the reactants already contains a chloromethyl group, it can be incorporated directly into the final quinoline product. Advanced applications of this synthesis involve tandem reactions, where the Friedländer annulation is combined with other transformations in a one-pot procedure rsc.org. The reaction conditions can be modified to be more environmentally friendly, for example, by using microwave irradiation or ionic liquids as the reaction medium rsc.orgjk-sci.com. A variety of catalysts, including Lewis acids, iodine, and p-toluenesulfonic acid, have been employed to improve the efficiency and scope of the Friedländer synthesis wikipedia.orgjk-sci.com.

Skraup Synthesis Adaptations for Chloromethylated Quinolines

The Skraup synthesis is another foundational method for preparing quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.orgwikipedia.orgslideshare.net The traditional Skraup reaction is known for its harsh and often violent reaction conditions wikipedia.orgresearchgate.net.

To synthesize chloromethylated quinolines using this method, a key adaptation involves starting with a substituted aniline that already bears the chloromethyl precursor. For example, an aniline derivative with a protected or latent chloromethyl group could be used. The product of the Skraup reaction is a quinoline that contains the substituents originally present on the aromatic amine reactant organicreactions.org. Given the aggressive nature of the reagents (concentrated sulfuric acid and strong oxidizing agents), any chloromethyl group on the starting aniline must be stable enough to withstand these conditions. Modifications to the classical procedure, such as changes in the oxidizing agent or the method of combining reactants, have been developed to moderate the reaction's violence and improve yields researchgate.net.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited from the application of various catalytic systems.

Catalysis can be applied to different stages of the synthesis. For the quinoline ring formation itself, numerous catalytic versions of the Friedländer synthesis have been developed. These include the use of various metal catalysts and organocatalysts to facilitate the condensation and cyclization steps under milder conditions nih.gov. For instance, ruthenium-based catalytic systems have been employed for quinoline synthesis via acceptorless dehydrogenative coupling reactions researchgate.net. Other approaches have utilized nickel oxide nanoparticles and various Lewis acids to catalyze Friedländer annulations researchgate.net. Metal-free approaches have also been developed, using catalysts like iodine to promote the cyclization nih.gov. These catalytic methods offer pathways to quinoline scaffolds that can then be subjected to chlorination, or they can be adapted to tolerate substrates that already contain the desired chloromethyl functionality.

Palladium-Catalyzed Reactions in Quinoline Scaffold Construction

Palladium-catalyzed reactions have become a cornerstone for the construction of the quinoline core, offering versatile and efficient pathways. researchgate.net These methods often proceed through mechanisms such as dehydrogenative coupling and cascade reactions, allowing for the assembly of polysubstituted quinolines from readily available precursors. researchgate.netresearchgate.net

One prominent strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgresearchgate.netscispace.com This approach is advantageous as it can proceed without the need for acids, bases, or other additives. rsc.orgresearchgate.netscispace.com For instance, the reaction between anilines and cinnamic alcohol catalyzed by palladium(II) acetate (B1210297) in a solvent like DMSO at elevated temperatures can produce 2-phenylquinolines in good yields. researchgate.net The scope of this reaction is broad, tolerating various functional groups on both the aniline and the allyl alcohol, including electron-withdrawing groups. rsc.orgscispace.com

Another powerful palladium-catalyzed approach is the cascade synthesis of 2-alkoxyquinolines from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols. nih.gov This method facilitates the de novo assembly of the quinoline core under mild conditions, yielding functionalized 4-alkenyl 2-alkoxyquinolines. nih.gov

The direct C-H functionalization of pre-formed quinolines or their N-oxide derivatives is also a significant area of palladium catalysis. rsc.org This allows for the introduction of various substituents at specific positions of the quinoline ring, which can be a crucial step in the synthesis of complex derivatives. rsc.org For example, palladium catalysts can facilitate the C-8 etherification of 8-methylquinoline. rsc.org

The table below summarizes representative palladium-catalyzed reactions for quinoline synthesis.

| Catalyst Precursor | Reactants | Additives | Solvent | Temperature (°C) | Product Type | Yield (%) |

| Pd(OAc)₂ | Aniline, Cinnamic alcohol | None | DMSO | 130 | 2-Phenylquinoline | 91 |

| Pd(OAc)₂ | 2-Iodoaniline, α,β-unsaturated carbonyls | PPh₃, NaOAc | DMF | 100 | 3-Substituted quinolin-2(1H)-ones | 67-76 |

| Pd₂(dba)₃ | N-hydroxyamides, Benzaldehydes | Xantphos, Cs₂CO₃ | Not specified | Not specified | Quinolin-2(1H)-ones | 63-96 |

| XantPhosPdCl₂ | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | TBAF, KOH | Not specified | 70 | 2-Alkoxy-4-alkenylquinolines | Not specified |

Copper Nanoparticle Grafted on Carbon Microspheres as Catalysts

Copper nanoparticles have gained significant attention as efficient, inexpensive, and often reusable catalysts for the synthesis of quinoline derivatives. nih.gov Their high surface-area-to-volume ratio and unique electronic properties contribute to their catalytic efficacy. nih.gov While the specific use of copper nanoparticles grafted on carbon microspheres is a niche area, the principle of using supported copper nanocatalysts is well-established for enhancing stability, recoverability, and catalytic activity.

A closely related example is the use of a copper nanocatalyst supported on nitrogen-silica-doped carbon (Cu/N-SiO₂–C) for the one-pot synthesis of 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones. nih.gov The addition of silica (B1680970) to the nitrogen-doped carbon support was found to significantly improve the catalytic activity, highlighting the importance of the support material. nih.gov

Other supports for copper nanoparticles in quinoline synthesis include:

Chitosan: Chitosan-decorated copper nanoparticles (CS/CuNPs) have been employed as an efficient catalyst for the one-pot multicomponent synthesis of quinoline derivatives under ultrasonic irradiation. scispace.com This green chemistry approach offers excellent product yields in very short reaction times. scispace.com

Magnetic Nanoparticles: Copper ferrite nanoparticles (CuFe₂O₄) serve as a magnetically recoverable catalyst for the synthesis of quinolines, particularly in aqueous media, which enhances the environmental friendliness of the process. nih.gov

The general mechanism for these syntheses often involves established routes like the Friedländer synthesis, where the copper nanoparticle catalyst facilitates the condensation and cyclization steps. nih.gov For example, CuO nanoparticles have been shown to be an effective and reusable catalyst for the one-pot Friedländer quinoline synthesis. nih.gov

The following table presents data on various supported copper nanoparticle catalysts used in quinoline synthesis.

| Catalyst | Support Material | Reaction Type | Solvent | Key Advantages | Yield (%) |

| Cu NPs | Nitrogen-Silica-Doped Carbon (N-SiO₂–C) | One-pot from 2-aminoaryl alcohols and α,β-unsaturated ketones | Not specified | Improved catalytic activity | >66 |

| CS/CuNPs | Chitosan | One-pot multicomponent reaction | Ethanol (B145695) | Green protocol, short reaction time (~5 min), reusable | Excellent |

| CuFe₂O₄ NPs | Magnetic Ferrite | Friedländer protocol from 2-aminoaryl ketones and α-methylene ketones | Ethanol | Magnetically recoverable, reusable | 68-96 |

| CuO NPs | None (nanocrystalline) | Three-component condensation | Water | Reusable, efficient | Good to Excellent |

Role of Ligands and Base in Reaction Optimization

In transition metal catalysis, particularly with palladium, the choice of ligand and base is crucial for optimizing reaction outcomes, including yield, regioselectivity, and catalyst stability. nih.govnih.gov Ligands coordinate to the metal center, modifying its electronic and steric properties, which in turn influences the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

In the context of palladium-catalyzed quinoline synthesis, specific ligands have been identified to be superior for certain transformations. For the synthesis of quinolin-2(1H)-ones via the coupling-cyclization of 2-iodoaniline with α,β-unsaturated carbonyl compounds, triphenylphosphine (PPh₃) was found to be an effective ligand in conjunction with a Pd(OAc)₂ catalyst. nih.gov In other systems, bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have proven to be optimal. nih.gov The steric bulk and electron-donating properties of these ligands can facilitate key steps in the catalytic cycle and prevent catalyst degradation. nih.gov

The base also plays a critical role, often participating in deprotonation steps or acting as a scavenger for acids generated during the reaction. The choice of base can dramatically affect both the reaction rate and the selectivity. For instance, in the synthesis of 3-substituted quinolin-2(1H)-ones, sodium acetate (NaOAc) was identified as the optimal base. nih.gov In other palladium-catalyzed reactions for quinolone synthesis, inorganic bases like cesium carbonate (Cs₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N) have been shown to provide the best results in terms of yield and regioselectivity. nih.gov

The interplay between the catalyst, ligand, and base is complex and often requires empirical optimization for each specific substrate class and desired transformation. nih.gov

The table below illustrates the impact of different ligands and bases on palladium-catalyzed quinoline synthesis.

| Pd-Catalyst | Ligand | Base | Reactants | Product |

| Pd(OAc)₂ | PPh₃ | NaOAc | 2-Iodoaniline, α,β-unsaturated carbonyls | 3-Substituted quinolin-2(1H)-ones |

| Pd(OAc)₂ | dppe | Et₃N | 2-Iodoanilines, Alkyl alkynes | 3-Substituted quinolin-2(1H)-one |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-hydroxyamides, Benzaldehydes | Quinolin-2(1H)-ones |

Mechanistic Organic Transformations of 2 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)quinoline involves the displacement of the chloride ion by various nucleophiles. The carbon-chlorine bond is polarized, and the proximity of the electron-rich quinoline (B57606) ring system stabilizes the transition state of substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

Reactions with Amines and Thiols for Derivative Synthesis

The high reactivity of the chloromethyl group makes this compound an excellent substrate for derivatization with nitrogen and sulfur nucleophiles. Primary and secondary amines, as well as thiols and thiophenols, readily displace the chloride ion to form the corresponding aminomethyl and thiomethyl derivatives, which are precursors to a variety of biologically active compounds.

Reactions with amines, such as piperidine (B6355638) or aniline, proceed efficiently in the presence of a base to neutralize the HCl byproduct, or by using an excess of the amine nucleophile. stackexchange.com Similarly, thiols react, typically as their more nucleophilic thiolate anions generated by a base, to yield thioethers. These substitution reactions are foundational for building more complex molecular scaffolds attached to the quinoline C2 position.

| Nucleophile | Reagent/Solvent | Product Class | Reference Example Type |

|---|---|---|---|

| Piperidine | Piperidine, DMSO | 2-(Piperidin-1-ylmethyl)quinoline | Reaction of 2-chloroquinoxaline (B48734) with piperidine stackexchange.com |

| Aniline | Aniline, K₂CO₃, DMF | 2-((Phenylamino)methyl)quinoline | General N-alkylation stackexchange.com |

| Thiophenol | Thiophenol, NaOH, Ethanol (B145695) | 2-((Phenylthio)methyl)quinoline | Thiolation of quinoline N-oxides researchgate.net |

Formation of Ethers and Thioethers

Following the principles of the Williamson ether synthesis, this compound can react with alkoxides or phenoxides to form ethers. mdpi.com The reaction involves the SN2 displacement of the chloride by an oxygen nucleophile, typically generated by treating an alcohol or phenol (B47542) with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). This method is highly effective for preparing a range of 2-(alkoxymethyl)- and 2-(aryloxymethyl)quinolines.

Analogously, the synthesis of thioethers is readily achieved by reacting this compound with thiolates (RS⁻), which are excellent nucleophiles. These reactions are generally rapid and high-yielding, providing straightforward access to 2-((alkylthio)methyl)- and 2-((arylthio)methyl)quinoline derivatives. A study on the related ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate demonstrated its successful reaction with various phenols in the presence of a base, underscoring the utility of the halomethylquinoline core in forming ether linkages. mdpi.com

| Nucleophile Source | Base/Solvent | Product Class | Reference Example Type |

|---|---|---|---|

| Phenol | K₂CO₃ / DMF | 2-(Phenoxymethyl)quinoline | Reaction with substituted phenols mdpi.com |

| Methanol | NaH / THF | 2-(Methoxymethyl)quinoline | Williamson Ether Synthesis mdpi.com |

| Ethanethiol | NaOH / Ethanol | 2-((Ethylthio)methyl)quinoline | General Thioether Synthesis |

Cyclization and Annulation Reactions

The derivatives synthesized via nucleophilic substitution on this compound can serve as intermediates for subsequent intramolecular cyclization or intermolecular annulation reactions. These transformations are powerful strategies for constructing complex, polycyclic heterocyclic systems containing a quinoline moiety.

Intramolecular C-N Bond Cyclization in Quinoline-based Isoindolin-1-ones

Quinoline-based isoindolin-1-ones are a class of fused heterocycles with significant interest in medicinal chemistry. A plausible synthetic strategy to access these compounds involves an initial SN2 reaction of this compound with an appropriate nucleophile, such as the anion of methyl 2-aminobenzoate (B8764639) or a related anthranilic acid derivative. The resulting intermediate, containing both the quinoline moiety and the substituted aniline, can then undergo an intramolecular C-N bond formation.

This cyclization step, typically promoted by a base or a transition-metal catalyst (e.g., palladium), would involve the nucleophilic attack of the amine onto an electrophilic center, such as an ester or carboxylic acid, to form the five-membered lactam ring of the isoindolinone system. This approach constructs the core of a 2-(quinolin-2-ylmethyl)isoindolin-1-one structure.

Formation of Fused Heterocyclic Systems

Annulation reactions involving this compound or its derivatives provide a versatile route to novel fused heterocyclic systems. In these reactions, the quinoline moiety becomes part of a larger, polycyclic aromatic framework. The strategy often involves a two-step sequence: first, the alkylation of a dinucleophilic species with this compound, followed by an intramolecular cyclization that forms a new ring fused to the quinoline core.

For instance, reaction with a compound containing both a thiol and an amine group could lead to selective S-alkylation, followed by an intramolecular cyclization involving the amine to form a thiazine-fused quinoline system. rsc.org Annulation can also be achieved through electrophilic cyclization of intermediates derived from this compound, leading to the formation of diverse polycyclic structures with potential applications in materials science and drug discovery. rsc.org

Inverse Electron Demand Diels-Alder Reactions

While this compound itself is not typically a direct participant as the diene or dienophile in Diels-Alder reactions, its precursors are instrumental in the in situ generation of reactive intermediates for Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize the quinoline core. This transformation is a powerful method for constructing the quinoline ring system from acyclic or simpler cyclic precursors. bohrium.comacs.org

The mechanism hinges on the base-mediated generation of an aza-ortho-quinone methide (aza-o-QM), which serves as an electron-poor diene. acs.orgorganic-chemistry.org A common precursor for this reactive intermediate is an N-(2-(chloromethyl)phenyl)sulfonamide. The process unfolds as follows:

Generation of the Aza-o-QM: In the presence of a base, such as sodium acetate (B1210297) (NaOAc), the sulfonamide precursor undergoes elimination of HCl. The base facilitates the removal of the tosyl group and the chloride, leading to the formation of the transient aza-o-QM intermediate (A). This species is a highly reactive, electron-deficient diene. acs.org

[4+2] Cycloaddition: The generated aza-o-QM (A) immediately reacts with an electron-rich dienophile, such as an enaminone. In an IEDDA reaction, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org This cycloaddition step forms a six-membered heterocyclic intermediate.

Aromatization: The cycloadduct intermediate is typically unstable and undergoes a subsequent aromatization step, often involving the elimination of a small molecule (e.g., a secondary amine from the enaminone moiety) and tautomerization, to yield the stable, aromatic quinoline ring. acs.org

This sequence provides a versatile route to highly substituted quinolines, where the substitution pattern is controlled by the choice of the aza-o-QM precursor and the enaminone dienophile. bohrium.com

Cross-Coupling Reactions and Dimerization

The presence of both a chloro substituent on the quinoline ring (as in 2-chloro-3-(chloromethyl)quinoline) and a reactive chloromethyl group allows for sequential, site-selective functionalization through cross-coupling and dimerization reactions.

Sonogashira Coupling of 2-Chloro-3-(chloromethyl)quinolines with Terminal Acetylenes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For substrates like 2-chloro-3-(chloromethyl)quinolines, the reaction selectively occurs at the C2-Cl bond, which is an C(sp²)-Cl bond, leaving the C(sp³)-Cl bond of the chloromethyl group intact for subsequent reactions.

The established catalytic cycle for the Sonogashira coupling proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C(sp²)-Cl bond of the 2-chloroquinoline (B121035) derivative, forming a Pd(II) intermediate.

Transmetalation: In a copper co-catalyzed cycle, the terminal alkyne reacts with a Cu(I) salt (like CuI) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The resulting Pd(II) complex, now bearing both the quinolinyl and alkynyl ligands, undergoes reductive elimination. This step forms the C-C bond between the quinoline ring and the alkyne, yielding the 3-(chloromethyl)-2-alkynylquinoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction is typically carried out under mild conditions using a base, such as triethylamine (B128534) (Et₃N), which also serves to neutralize the HCl byproduct. The result is the selective formation of 2-alkynyl-3-(chloromethyl)quinolines.

Table 1: Examples of Sonogashira Coupling with 2-Chloro-3-(chloromethyl)quinoline

Mechanism of in situ Dimerization to Quinolinium Salts

Following the Sonogashira coupling, the resulting 3-(chloromethyl)-2-alkynylquinoline product possesses both a nucleophilic quinoline nitrogen atom and an electrophilic chloromethyl group. This structure is primed for a subsequent intermolecular reaction, leading to in situ dimerization.

The mechanism is a straightforward nucleophilic substitution (Sₙ2) reaction:

The lone pair of electrons on the nitrogen atom of one 3-(chloromethyl)-2-alkynylquinoline molecule acts as a nucleophile.

This nitrogen attacks the electrophilic carbon of the chloromethyl group on a second molecule.

The chloride ion is displaced as the leaving group.

This process results in the formation of a new C-N bond, linking two quinoline units and creating a dimeric quinolinium salt. This domino reaction, combining a palladium-catalyzed cross-coupling with a subsequent dimerization, provides a direct route to novel and complex quinolinium structures from relatively simple starting materials.

Suzuki-Miyaura Arylation with Quinoline Derivatives

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for C-C bond formation, typically coupling an organoboron species (like a boronic acid) with an aryl or vinyl halide. For a substrate such as 2-chloro-3-(chloromethyl)quinoline, the reaction would again be expected to occur selectively at the C2-Cl position.

The catalytic cycle is analogous to other palladium cross-coupling reactions and involves three main stages: yonedalabs.comlibretexts.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of the quinoline ring to form a square-planar Pd(II) complex. The reactivity order for halides in this step is generally I > Br > Cl. yonedalabs.com

Transmetalation: This key step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron compound. The base forms a boronate species (-B(OR)₃⁻), which is more nucleophilic and readily transfers its organic group (the aryl group) to the palladium center, displacing the halide.

Reductive Elimination: The two organic ligands (the quinolinyl and the new aryl group) on the palladium complex couple and are eliminated from the metal center. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst.

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position of the quinoline nucleus, demonstrating broad functional group tolerance. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of Chloroquinolines

Oxidation and Reduction Pathways of the Quinoline Nucleus

Quinoline N-Oxide Formation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it susceptible to oxidation. This reaction leads to the formation of a quinoline N-oxide, a valuable intermediate in which the electronic properties of the quinoline ring are significantly altered, facilitating further functionalization, particularly at the C2 and C4 positions. nih.govrsc.org

The most common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂). nih.gov The mechanism is a direct nucleophilic attack:

The nitrogen atom of the quinoline ring uses its lone pair to attack the electrophilic outer oxygen atom of the peroxy acid.

This attack leads to the concerted cleavage of the weak O-O bond in the peroxide.

A proton is transferred, resulting in the formation of the N-O bond and the release of the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) as a byproduct.

This oxidation increases the electron deficiency of the pyridine (B92270) ring within the quinoline system, making it more susceptible to nucleophilic attack. The presence of the chloromethyl group at the C2 position could potentially lead to side reactions under harsh oxidative conditions, but the N-oxidation is generally a mild and efficient process. rsc.orgnih.gov

Compound Name Index

Reduction to Dihydroquinoline Derivatives

The reduction of this compound to its corresponding dihydroquinoline derivatives represents a significant transformation, yielding products with potential applications in synthetic and medicinal chemistry. This process involves the saturation of one of the double bonds in the pyridine ring of the quinoline nucleus. The presence of the reactive chloromethyl group at the 2-position introduces a competitive reaction pathway, making the chemoselective reduction of the quinoline ring a notable challenge. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Two primary mechanistic pathways can be envisioned for the reduction of this compound to a dihydroquinoline derivative:

Pathway A: Initial Reduction of the Quinoline Ring: The quinoline nucleus is first reduced to a 1,2-dihydroquinoline (B8789712) intermediate, followed by the subsequent reduction of the chloromethyl group.

Pathway B: Initial Reduction of the Chloromethyl Group: The chloromethyl moiety is initially reduced to a methyl group, yielding 2-methylquinoline, which is then reduced to the corresponding dihydroquinoline.

The chemoselectivity of the reduction is a critical aspect, with the outcome being dictated by the relative reactivity of the quinoline ring and the benzylic chloride functionality under the specific reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of N-heterocyclic compounds. In the context of this compound, this method can potentially lead to the reduction of both the quinoline ring and the chloromethyl group. The mechanism typically involves the adsorption of the substrate onto the surface of a heterogeneous catalyst (e.g., Palladium, Platinum, or Nickel), followed by the stepwise addition of hydrogen atoms.

The chemoselectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction pressure. For instance, milder conditions might favor the reduction of the more labile chloromethyl group, while more forcing conditions could lead to the reduction of both functionalities. It is proposed that the reaction could proceed via the formation of a 2-methyl-1,2,3,4-tetrahydroquinoline if the conditions are harsh enough to reduce both the chloromethyl group and the pyridine ring.

Transfer Hydrogenation

Transfer hydrogenation offers a milder alternative to catalytic hydrogenation, often employing hydrogen donors such as formic acid, ammonium (B1175870) formate, or Hantzsch esters in the presence of a transition metal catalyst. rsc.orgrsc.org This method can exhibit greater chemoselectivity. For the reduction of this compound, a plausible mechanism involves the formation of a metal-hydride species that selectively transfers a hydride to the C4 position of the protonated quinoline ring, followed by protonation to yield the 1,2-dihydroquinoline. researchgate.netresearchgate.net

The selectivity of transfer hydrogenation towards the quinoline ring over the chloromethyl group would depend on the catalyst's ability to coordinate with the N-heterocycle and facilitate the hydride transfer without promoting the hydrogenolysis of the C-Cl bond.

Metal Hydride Reduction

Metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reagents for the reduction of various functional groups. The reduction of quinolines with sodium borohydride typically requires activation of the quinoline ring, for example, by N-acylation. A study on the reduction of quinolines using sodium cyanoborohydride has shown efficient conversion to 1,2-dihydroquinolines. sioc-journal.cn

In the case of this compound, the use of a mild hydride source like sodium borohydride in the presence of an activating agent could potentially favor the reduction of the activated quinolinium salt over the chloromethyl group. Conversely, a stronger reducing agent like LiAlH₄ would likely reduce both the quinoline ring and the chloromethyl group. The mechanism for the reduction of an activated quinolinium salt involves the nucleophilic attack of a hydride ion at the 2- or 4-position of the ring.

The following table summarizes the potential dihydroquinoline derivatives and the plausible conditions for their formation from this compound.

| Product | Plausible Reaction Conditions | Notes |

| 2-(Chloromethyl)-1,2-dihydroquinoline | Catalytic transfer hydrogenation with a selective catalyst; Metal hydride reduction of an N-activated quinolinium salt under mild conditions. | The primary challenge is to achieve selective reduction of the quinoline ring without affecting the chloromethyl group. |

| 2-Methyl-1,2-dihydroquinoline | Catalytic hydrogenation under controlled conditions; Stepwise reduction involving initial hydrogenolysis of the C-Cl bond followed by ring reduction. | This product would result from the reduction of both the chloromethyl group and the quinoline ring. |

Table 1: Potential Dihydroquinoline Derivatives from the Reduction of this compound

Advanced Research in Medicinal and Chemical Biology Applications

Drug Discovery and Development

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and 2-(Chloromethyl)quinoline serves as a critical starting material in the synthesis of complex molecules with therapeutic potential. nih.govresearchgate.net Its utility stems from the reactive chloromethyl group, which allows for facile chemical modification and elaboration into a diverse array of derivatives.

Role as a Building Block for Bioactive Molecules

This compound is a fundamental building block for creating a wide range of pharmaceutical and biologically active compounds. The quinoline nucleus itself is present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. nih.govnih.gov The presence of the chloromethyl group at the 2-position provides a reactive handle for chemists to introduce various functional groups and build more complex molecular architectures. This strategic placement allows for the synthesis of hybrid molecules where the quinoline moiety is conjugated with other bioactive heterocyclic systems, a method used to enhance therapeutic profiles in modern drug discovery. researchgate.net Researchers utilize this compound and its derivatives as intermediates to access novel compounds for diverse therapeutic applications, capitalizing on the versatility of the quinoline scaffold. researchgate.netgoogle.comnih.gov

Precursor in Novel Drug Development

As a precursor, this compound is integral to the development of new drug candidates. The accessibility and reactivity of the compound make it an attractive starting point for constructing libraries of novel quinoline derivatives for biological screening. nih.govresearchgate.net The development of new synthetic methodologies, such as the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, further expands its utility as a precursor. rsc.org This advanced building block allows for the creation of unique molecular frameworks that can be tested for various pharmacological activities. rsc.org The overarching goal is to leverage this precursor to design and synthesize next-generation drugs with improved efficacy and novel mechanisms of action. nih.gov

Synthesis of Compounds with Potential Therapeutic Agents

The synthesis of potential therapeutic agents from this compound is a significant area of research. Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities. nih.govdut.ac.za For instance, it serves as a key intermediate in the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates, a class of compounds that has demonstrated significant antitumor activity. rsc.org The ability to readily modify the this compound structure allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of potential drug candidates. nih.govnih.gov This process of targeted synthesis is fundamental to advancing compounds from initial discovery to potential clinical applications.

Pharmacological and Biological Activities of Derivatives

Derivatives synthesized from this compound have shown a wide range of pharmacological effects, with a particular emphasis on anticancer research. arabjchem.orgscirp.orgnih.gov The quinoline core is a key pharmacophore in several clinically used anticancer drugs, and ongoing research continues to identify new derivatives with potent antiproliferative properties. nih.govarabjchem.orgnih.gov

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. nih.govbrieflands.com These compounds can exert their effects through various mechanisms, including the inhibition of kinases, interaction with topoisomerases, and induction of apoptosis. researchgate.netnih.govarabjchem.org The structural versatility of the quinoline scaffold allows for the design of molecules that can target specific pathways involved in tumor growth and progression. nih.gov Numerous studies have demonstrated the potent anticancer activity of novel quinoline-based structures against a variety of cancer types. dut.ac.zascirp.org

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, HT29, T24)

The efficacy of novel anticancer agents is often first evaluated through in vitro cytotoxicity assays against established cancer cell lines. Derivatives of this compound have been tested against several human cancer cell lines, including A549 (lung carcinoma), HT29 (colon adenocarcinoma), and T24 (bladder carcinoma), showing promising results. rsc.orgdut.ac.za

A study focusing on newly synthesized 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives revealed significant inhibitory activity. rsc.org Specifically, compounds designated as 3h , 3k , and 3t demonstrated potent cytotoxicity against both A549 and HT29 cell lines, with IC₅₀ values in the low micromolar range, in some cases surpassing the efficacy of the reference drug cisplatin. rsc.org The same study also assessed these compounds against the T24 bladder cancer cell line. rsc.org

Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN ), also showed cytotoxic effects against A549 cells, with an IC₅₀ value of 9.96 µg/mL. mdpi.com These findings underscore the potential of this class of compounds as leads for the development of new anticancer therapeutics.

Interactive Data Table: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound | Target Cell Line | IC₅₀ Value | Reference |

| 3h | A549 (Lung) | 1.53 µM | rsc.org |

| 3k | A549 (Lung) | 1.38 µM | rsc.org |

| 3t | A549 (Lung) | 2.36 µM | rsc.org |

| BAPPN | A549 (Lung) | 9.96 µg/mL | mdpi.com |

| 3h | HT29 (Colon) | 1.50 µM | rsc.org |

| 3k | HT29 (Colon) | 0.77 µM | rsc.org |

| 3t | HT29 (Colon) | 0.97 µM | rsc.org |

| 3h, 3k, 3t | T24 (Bladder) | Activity Assessed | rsc.org |

Enzyme Inhibition Mechanisms (e.g., PTGES2, Kinases)

Quinoline derivatives have been identified as potent inhibitors of various kinases, enzymes that play a critical role in cellular signaling pathways often implicated in cancer. The disruption of aberrant kinase signaling is a key mechanism through which these compounds exert their anticancer effects. Research has demonstrated that molecules with the quinoline core can effectively target the ATP-binding site of kinases, leading to the inhibition of tumor growth and progression.

Specific examples of kinase inhibition by quinoline-based molecules include:

c-Met Inhibitors : A significant number of quinoline-based small molecules have been developed as inhibitors of the c-Met receptor, a tyrosine kinase whose signaling pathway is often altered in various cancers, including liver, pancreatic, and breast cancer. Compounds like foretinib (B612053) bind to the kinase domain of c-Met, occupying the ATP-binding site and an adjacent hydrophobic pocket, thereby blocking its function.

VEGFR-2 Inhibitors : Derivatives such as 7-Chloro-4-(piperazin-1-yl)quinoline have been synthesized and shown to act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. By inhibiting this key kinase in angiogenesis, these compounds can disrupt the formation of new blood vessels that supply tumors.

PI3K/mTOR Pathway Inhibitors : The PI3K/AkT/mTOR pathway is another critical signaling cascade in cancer cell growth and survival. Quinoline derivatives, such as omipalisib, have demonstrated a high inhibitory effect on both PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), highlighting their potential as dual-pathway inhibitors.

The ability of the quinoline scaffold to be modified allows for the design of inhibitors with high potency and selectivity, and several quinoline-containing kinase inhibitors have been approved for clinical use in oncology.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoline-based compounds. These studies reveal how different chemical modifications to the quinoline scaffold influence biological activity.

Key SAR findings for quinoline derivatives as anticancer agents include:

Substitution at Position 2 : The development of 2-substituted quinolines is a significant area of research for new anticancer agents. For instance, novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, synthesized from a this compound substrate, have shown significant inhibitory activity against human cancer cell lines.

Influence of Methoxyl Groups : In the aforementioned styrylquinoline series, SAR analysis revealed that the presence and position of methoxyl groups on an associated benzene (B151609) ring were critical for activity. Compounds with methoxyl groups at both the meta- and para-positions of the benzene ring demonstrated superior inhibitory activity against A549 (lung carcinoma) and HT29 (colon adenocarcinoma) cell lines.

Role of Electron-Donating Groups : Studies on other quinoline derivatives have shown that the introduction of electron-donating groups, such as hydroxyl (-OH) and methoxyl (-OMe), can increase the therapeutic potential of the compound.

Hybrid Molecules : Creating hybrid molecules by combining the quinoline scaffold with other pharmacologically active structures, like chalcones, has yielded potent anticancer agents. SAR analysis of quinoline-chalcone hybrids indicated that incorporating an electron-donating group into one of the aromatic rings could moderately increase DNA binding and photocleavage activities.

| Quinoline Derivative Class | Structural Modification | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Methoxyl groups at meta- and para-positions of the phenyl ring | Increased inhibitory activity against A549 and HT29 cancer cell lines | |

| Mefloquine (B1676156) Analogs (tested for anti-TB) | Electron-donating groups (-OH, -OMe) on an introduced aromatic ring | Increased anti-TB potential | |

| Quinoline-Chalcone Hybrids | Electron-donating group on Ring A | Moderate increase in DNA binding and photocleavage activities |

Antimicrobial and Antibacterial Efficacy

The quinoline core is a fundamental component of numerous compounds possessing significant antimicrobial properties. Due to rising issues like drug resistance and the side effects of existing antimicrobial agents, research into new quinoline derivatives is a priority. These derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.

Effectiveness against Bacterial Strains (e.g., E. coli, S. aureus, Mycobacterium smegmatis)

Derivatives of quinoline have demonstrated notable efficacy against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative species, and mycobacteria.

Staphylococcus aureus : Many quinoline derivatives show potent activity against S. aureus, including methicillin-resistant strains (MRSA), which are a significant public health concern. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives was evaluated for antibacterial activity, with one compound showing particular potency against MRSA. In another study, a quinoline-based hydroxyimidazolium hybrid demonstrated a potent anti-staphylococcal effect, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL (5 µM).

Mycobacterium species : The quinoline scaffold is central to the anti-tuberculosis drug bedaquiline, which acts by inhibiting mycobacterial ATP synthase. Other quinoline derivatives have also been tested against various mycobacteria. One study found that quinoline-based hydroxyimidazolium hybrids were potent against Mycobacterium tuberculosis H37Rv, with MIC values as low as 10 µg/mL. Another investigation of 8-hydroxyquinoline (B1678124) derivatives against Mycobacterium smegmatis and M. tuberculosis identified compounds with high inhibitory potential. Fluoroquinolones, a class of quinoline-containing antibiotics, are also known to be lethal against M. smegmatis.

Escherichia coli : Certain quinoline derivatives have been synthesized as broad-spectrum antibacterial agents with activity against Gram-negative bacteria like E. coli.

| Compound/Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL (5 µM) | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 µM | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 µM | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | |

| Triazolyl ethanol (B145695) quinolone derivative | Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL |

Antifungal Properties

In addition to their antibacterial action, quinoline derivatives are recognized as promising candidates for the development of new antifungal agents. Fungal infections pose a significant global health threat, and the emergence of drug resistance necessitates the search for novel therapeutics. The quinoline scaffold has been identified in several natural and synthetic antifungals.

Research has shown that quinoline derivatives are effective against a variety of fungal pathogens:

Candida species : Candida yeasts are major opportunistic fungal pathogens. Studies have identified 2,6-disubstituted quinoline derivatives that exhibit fungicidal activity against Candida albicans with Minimal Fungicidal Concentration (MFC) values below 15 µM. Some of these compounds also showed efficacy against the emerging pathogen Candida glabrata.

Dermatophytes : Dermatophytosis, fungal infections of the skin, hair, and nails, affects a large portion of the world's population. Certain quinoline derivatives have demonstrated selective and potent anti-dermatophytic action, making them strong candidates for the development of new treatments for these infections.

The synthetic versatility of the quinoline nucleus allows for modifications at various positions (e.g., C-2, C-4, C-6) to obtain compounds with selective antifungal activity against different types of fungi.

Mechanisms of Action against Microbial Targets

The antimicrobial effects of quinoline derivatives are attributed to several mechanisms of action. A notable example within the broader quinolone class is the targeting of bacterial DNA topoisomerases, essential enzymes involved in DNA replication. The anti-tuberculosis drug bedaquiline, a diarylquinoline, operates through a distinct mechanism by inhibiting the proton pump of mycobacterial ATP synthase. Other proposed mechanisms for quinoline-based antimicrobial hybrids include binding to crucial biological molecules like heme and DNA.

Antimalarial and Anti-Protozoal Potential

Quinoline-containing compounds have historically been and continue to be mainstays in the treatment and prevention of malaria, a deadly parasitic disease caused by Plasmodium protozoa. Molecules like quinine, chloroquine (B1663885), and mefloquine are classic examples of quinoline antimalarials.

The primary mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme. During its life cycle within human red blood cells, the Plasmodium parasite digests hemoglobin, which releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin within its acidic digestive vacuole.

Quinoline drugs, being weak bases, accumulate to very high concentrations within this acidic vacuole. This high concentration of the drug is proposed to inhibit the heme polymerization process. In-vivo studies using a bromo-analog of chloroquine have provided direct evidence for this mechanism, showing that the drug caps (B75204) the growing surfaces of hemozoin crystals. This action prevents further heme detoxification, leading to a buildup of the toxic substance and ultimately killing the parasite. The development of resistance to drugs like chloroquine is often associated with a reduced accumulation of the drug inside the parasite's vacuole. The proven efficacy of the quinoline scaffold continues to drive the synthesis of new derivatives and hybrid compounds to combat drug-resistant malaria strains.

Anti-inflammatory and Immunomodulatory Effects

The quinoline framework is a recognized template for the development of novel anti-inflammatory agents. nih.gov Derivatives of this scaffold have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). nih.gov

Research has specifically identified derivatives of this compound (2-CMQ) as potent binders to prostaglandin (B15479496) E synthase 2 (PTGES2). figshare.comnih.gov PTGES2 is a critical enzyme that regulates processes such as cell proliferation, apoptosis, inflammation, and immune surveillance. figshare.comnih.gov The ability of 2-CMQ derivatives to covalently bind to PTGES2 positions them as potential novel therapies for treating human diseases characterized by inflammation. figshare.comnih.gov The anti-inflammatory effects of the broader quinoline class are also linked to the ability to decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in activated macrophages. researchgate.netresearchgate.net

Other Notable Biological Activities (e.g., Anti-HIV, Anti-tuberculosis)

Beyond its anti-inflammatory potential, the quinoline core is associated with a wide spectrum of biological activities. nih.gov Extensive research has been conducted on quinoline derivatives for their therapeutic potential against infectious diseases, including HIV and tuberculosis.

Anti-HIV Activity The quinoline structure has served as a foundation for the development of various anti-HIV agents. Studies have identified several mechanisms through which these compounds can inhibit the virus. For instance, alkylated quinoline 2,4-diols have demonstrated potent inhibitory activity against HIV-1. nih.govresearchgate.net Other research efforts have focused on designing quinoline derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which interfere with a crucial enzyme for viral replication by binding to an allosteric site. nih.gov Furthermore, certain quinoline derivatives have been investigated as inhibitors of HIV integrase, another essential enzyme for the viral life cycle. google.com

Anti-tuberculosis Activity The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with quinoline-based molecules showing significant promise. chemistryworldconference.com The discovery of bedaquiline, a diarylquinoline-based drug, has spurred further research into this chemical class. chemistryworldconference.comfrontiersin.org Numerous studies have explored the structure-activity relationships of quinoline derivatives to optimize their efficacy against M. tuberculosis. nih.gov Research has yielded potent compounds, including isatin-tethered quinolines and 2-(quinoline-4-yloxy)acetamides, which exhibit low micromolar minimum inhibitory concentrations (MIC) and excellent intracellular activity against the bacterium. nih.govmdpi.comnih.gov

Table 1: Notable Biological Activities of Quinoline Derivatives

| Activity | Target/Mechanism | Example Derivative Class |

|---|---|---|

| Anti-HIV | Reverse Transcriptase Inhibition | Quinoline NNRTIs nih.gov |

| Anti-HIV | Integrase Inhibition | General Quinoline Derivatives google.com |

| Anti-HIV | General Inhibition | Alkylated Quinoline 2,4-diols nih.govresearchgate.net |

| Anti-tuberculosis | Growth Inhibition | 2-(Quinoline-4-yloxy)acetamides nih.govnih.gov |

| Anti-tuberculosis | Growth Inhibition | Isatin-tethered Quinolines mdpi.com |

| Anti-tuberculosis | InhA Inhibition | 2-(N-aryl-1,2,3-triazol-4-yl) quinolines frontiersin.org |

Chemical Biology and Target Identification

The reactive nature of this compound has made it an invaluable tool in chemical biology, particularly for the identification and validation of novel drug targets. Its application in chemoproteomic strategies allows for an unbiased and high-throughput approach to discovering protein-ligand interactions directly within a complex biological system. figshare.comnih.gov

Researchers have leveraged this compound as a novel electrophilic "warhead" in the design of chemical probes. figshare.comnih.gov These probes are typically tripartite molecules composed of a heterocyclic core (the quinoline), the electrophilic warhead (the 2-chloromethyl group), and a reporter tag, such as an alkyne, for subsequent detection and identification. figshare.comnih.gov The electrophilic nature of the chloromethyl group allows the probe to react with nucleophilic residues in proteins, forming a stable, covalent bond. This strategy is central to activity-based protein profiling (ABPP), a powerful method for studying enzyme function and identifying new drug targets.

The probes designed with a 2-CMQ warhead have been shown to potently and covalently bind to numerous cellular protein targets. figshare.comnih.gov A significant finding from these studies was the identification of prostaglandin E synthase 2 (PTGES2) as a specific target. figshare.comnih.gov The covalent bond formation makes the interaction irreversible, which can lead to sustained target engagement and improved therapeutic efficacy compared to non-covalent inhibitors. nih.gov This covalent binding mechanism is crucial for validating the interaction and understanding the probe's mechanism of action at a molecular level.

A major limitation of conventional drug discovery is the lack of information on a compound's selectivity across the entire proteome. figshare.comnih.gov Chemoproteomic approaches using 2-CMQ-based probes overcome this challenge by enabling the unbiased discovery of covalent ligands for protein targets in their native cellular environment. figshare.comnih.gov By treating cell lysates or live cells with the probe and then using the reporter tag to isolate and identify the labeled proteins via mass spectrometry, researchers can map the interaction landscape of the quinoline scaffold. This methodology provides crucial information on proteomic selectivity and can reveal previously unknown targets, as demonstrated by the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for other quinoline compounds. nih.gov

Table 2: Application of 2-CMQ in Chemical Biology

| Application | Description | Key Target Identified |

|---|---|---|

| Electrophilic Probe | Use of 2-CMQ as a reactive "warhead" to covalently label proteins. figshare.comnih.gov | N/A |

| Covalent Binding | Formation of an irreversible bond with nucleophilic residues on proteins. figshare.comnih.gov | Prostaglandin E synthase 2 (PTGES2) figshare.comnih.gov |

| Target Discovery | Unbiased, proteome-wide identification of protein targets. figshare.comnih.gov | Aldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2) (for general quinolines) nih.gov |

Structure-Activity Relationship (SAR) and Molecular Design

The development of quinoline-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a molecule, such as by adding or changing functional groups, affects its biological activity. nih.gov For the quinoline scaffold, research has shown that the nature and position of substituents on the ring are critical determinants of pharmacological activity and target specificity. researchgate.net

In the context of anti-tuberculosis drug design, SAR exploration has been vital for optimizing lead compounds. For example, studies on isatin-tethered quinolines revealed that substituents at the C-5 and N-1 positions of the isatin (B1672199) motif, as well as the position of a chloro group on the quinoline ring, significantly influence antitubercular action. mdpi.com Similarly, for quinoline derivatives targeting the α2C-adrenoceptor, the presence of a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net Advanced computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been employed to identify key structural features and rationally design novel quinoline-based antitubercular agents with improved potency. chemistryworldconference.com These systematic studies are essential for transforming a promising chemical scaffold like this compound into a refined drug candidate.

Impact of Chloromethyl Group Position on Biological Activity

The precise placement of functional groups on the quinoline ring is a critical determinant of a molecule's pharmacological profile. researchgate.net The position of the chloromethyl group is expected to significantly influence the biological activity of quinoline derivatives. This is due to changes in the molecule's steric, electronic, and hydrophobic properties, which in turn affect its interaction with biological targets such as enzymes and receptors. fiveable.me For instance, the reactivity and accessibility of the chloromethyl group—a key site for further chemical reactions to create more complex molecules—would be different at position 2 compared to position 4 or 8.

Influence of Substituents on Pharmacological Properties

The pharmacological properties of derivatives of this compound can be finely tuned by introducing various substituents onto the quinoline nucleus. researchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing, large or small—and their position on the ring can significantly alter the compound's biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, providing a roadmap for designing more potent and selective therapeutic agents. nih.gov

Research has shown that halogen substitutions can have varied effects. For example, in a series of quinoline-2-one derivatives tested for antibacterial activity, a compound with a single chlorine atom at the R¹ position showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov However, the addition of a second chlorine atom at the R² position resulted in a twofold decrease in activity against these same strains. nih.gov In the context of anticancer activity, a 7-chloro substitution on the quinoline ring was found to decrease the cytotoxic effects of certain derivatives. researchgate.net Conversely, for a series of quinoline-chalcone hybrids, the presence of a halogen on the aromatic ring attached to the chalcone (B49325) moiety was shown to enhance antiproliferative activity. nih.gov

| Base Scaffold | Substituent & Position | Biological Activity Tested | Observed Effect | Reference |

|---|---|---|---|---|

| Quinoline-2-one | Single Cl at R¹ | Antibacterial (MRSA, VRE) | Potent activity (MIC = 0.75 µg/mL) | nih.gov |

| Quinoline-2-one | Second Cl at R² | Antibacterial (MRSA, VRE) | Decreased activity (MIC = 1.50 µg/mL) | nih.gov |

| Quinoline | Cl at C-7 | Anticancer (Cytotoxicity) | Decreased activity | researchgate.net |

| Quinoline-Chalcone Hybrid | Halogen on Phenyl Ring | Anticancer (Antiproliferative) | Improved activity | nih.gov |

Computational Studies in Predicting Biological Activity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict the biological activity of compounds and understand their mechanisms of action at a molecular level before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov For quinoline derivatives, including those derived from this compound, several computational techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and molecular docking have been effectively employed. nih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized molecules. For instance, 3D-QSAR studies involving CoMFA and CoMSIA have been used to create predictive models for the anticancer activity of quinoline compounds that act as topoisomerase-II inhibitors. nih.gov The contour maps generated from these analyses provide insights into how steric, electrostatic, and other fields around the molecule influence its activity, guiding the design of more potent derivatives. nih.gov

Molecular docking is another powerful computational method that simulates the binding of a molecule (ligand) to the active site of a biological target, such as a protein or enzyme. nih.govscirp.org This technique helps to predict the binding affinity and orientation of the ligand, providing clues about its potential efficacy. Docking studies have been performed on quinoline derivatives to explore their interactions with various targets, including HIV reverse transcriptase, topoisomerase IIβ, and other proteins implicated in cancer. nih.govscirp.org These studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the biological activity of these compounds, thus validating experimental findings and guiding further structural modifications. nih.govrsc.org

| Computational Method | Quinoline Derivative Type | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| CoMFA/CoMSIA (3D-QSAR) | General Quinoline Nuclei | Anticancer (Topoisomerase-II inhibition) | Developed reliable predictive models; identified key steric and electrostatic fields for activity. | nih.gov |

| QSAR | 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | Anticancer (P-glycoprotein inhibition) | Developed mathematical models to predict inhibitory activity against a key multidrug resistance protein. | nih.gov |

| Molecular Docking | Quinoline-pyrimidine hybrids | Anti-HIV (Reverse Transcriptase inhibition) | Identified binding affinities and interactions; chloro- and bromo-substitutions showed potent activity. | nih.gov |

| Molecular Docking | Pyrano[3,2-c]quinoline analogues | Anticancer (Topoisomerase IIβ inhibition) | Investigated binding modes and found energetically favorable interactions with the DNA-enzyme complex. | scirp.org |

| Molecular Docking | 2-arylquinoline derivatives | Anticancer (KDM proteins) | Correlated IC₅₀ values with binding interaction strength, suggesting regulation of KDM proteins. | rsc.org |

Applications in Material Science and Catalysis

Catalytic Applications

The quinoline (B57606) scaffold is a privileged structure in the design of ligands for transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

2-(Chloromethyl)quinoline is a valuable precursor for the synthesis of a variety of ligands for transition metal catalysis. The reactive chloromethyl group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various coordinating groups. This versatility enables the synthesis of monodentate, bidentate, and polydentate ligands with diverse structural features.

For instance, reaction of this compound with phosphines can yield phosphine-quinoline ligands, which are important in various catalytic transformations. Similarly, reaction with amines or thiols can lead to the formation of amine-quinoline and thiol-quinoline ligands, respectively. The resulting ligands can then be complexed with various transition metals, such as palladium, rhodium, ruthenium, and copper, to generate catalysts for a wide array of chemical reactions. The specific structure of the ligand, including the nature of the coordinating atoms and the steric bulk around the metal center, plays a crucial role in determining the efficiency and selectivity of the catalyst.

A general overview of the synthesis of quinoline-based ligands and their metal complexes reveals their significance in generating enantiomerically pure compounds for various applications. researchgate.net The development of chiral ligands containing quinoline motifs is a particularly active area of research, with applications in asymmetric catalysis. researchgate.net

Ligands derived from quinoline have been evaluated in several important catalytic reactions, including the copolymerization of carbon monoxide and ethylene, and hydroformylation.